PUMICE STONE -

PUMICE STONE

Catalog Number: EVT-7894575
CAS Number:
Molecular Formula: C28H37FO7
Molecular Weight: 504.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
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Source

Pumice is primarily sourced from volcanic regions around the world, with significant deposits found in countries like Italy, Greece, and the United States. Its geological formation typically involves the eruption of magma rich in silica, which cools quickly to form a glassy texture. The mineral composition of pumice generally includes high levels of silicon dioxide (SiO2), aluminum oxide (Al2O3), and other metal oxides such as iron oxide (Fe2O3) and calcium oxide (CaO) .

Classification

Pumice can be classified based on its density, porosity, and chemical composition. It is categorized into different types depending on these factors:

  • Natural Pumice: Directly mined from volcanic deposits.
  • Synthetic Pumice: Manufactured through processes that replicate natural conditions using materials like celadon shale .
  • Modified Pumice: Enhanced for specific applications, such as pumice-supported catalysts or adsorbents for heavy metal removal .
Synthesis Analysis

Methods

Pumice stone can be synthesized or modified through various chemical processes. One notable method involves alkaline hydrothermal treatment to produce zeolite from natural pumice. This process enhances its adsorption capabilities for heavy metals .

Technical Details

The synthesis typically requires:

  • Alkaline Hydrothermal Treatment: Involves mixing pumice with sodium hydroxide at elevated temperatures (80°C to 120°C) for extended periods (up to a week) to form synthetic zeolite .
  • Coating with Nanoscale Zero-Valent Iron: This method improves the metal ion adsorption capacity of pumice by coating it with iron nanoparticles .
Molecular Structure Analysis

Structure

The molecular structure of pumice is predominantly amorphous due to its volcanic origin. It consists mainly of silicate minerals with a glassy matrix that contains trapped gas bubbles, contributing to its low density and high porosity.

Data

  • Porosity: Ranges from 78.2% to 83.9% by volume.
  • Pore Size: Typically between 21.1 nm and 64.5 nm.
  • Surface Area: Varies between 0.053 m²/g and 1.47 m²/g .
Chemical Reactions Analysis

Reactions

Pumice can participate in various chemical reactions, particularly in catalysis and adsorption processes:

  • Catalytic Reactions: Pumice acts as a heterogeneous catalyst in organic synthesis, facilitating reactions without being consumed .
  • Heavy Metal Adsorption: The reaction mechanism involves ion exchange where heavy metal ions bind to the surface of pumice or modified pumice materials .

Technical Details

The effectiveness of pumice in these reactions is influenced by factors such as pH, temperature, and the concentration of reactants or contaminants.

Mechanism of Action

Process

The mechanism by which pumice functions as an adsorbent or catalyst involves:

  1. Adsorption: Heavy metal ions are attracted to the negatively charged surface of pumice due to electrostatic interactions.
  2. Catalysis: Pumice provides active sites for chemical reactions to occur, often increasing reaction rates due to its large surface area and porous structure.

Data

Studies indicate that modified pumice can significantly enhance the removal efficiency of contaminants like chromium (VI) ions from aqueous solutions .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Generally low density (around 450 kg/m³).
  • Porosity: High porosity contributes to lightweight characteristics.
  • Thermal Conductivity: Low thermal conductivity makes it an effective insulator.

Chemical Properties

  • Chemical Composition: Primarily consists of silicon dioxide (SiO2), aluminum oxide (Al2O3), with minor components including iron oxide (Fe2O3) and calcium oxide (CaO) .
  • pH Stability: Modified pumices maintain stability across a range of pH values typical in natural waters .
Applications

Pumice stone has a wide array of applications across different fields:

  • Construction Material: Used as an aggregate in lightweight concrete and insulation materials due to its low density.
  • Environmental Remediation: Effective for removing heavy metals from wastewater through adsorption processes.
  • Cosmetics and Personal Care: Commonly used as an exfoliant in skincare products due to its abrasive properties.
  • Catalysis: Serves as a catalyst support in organic synthesis reactions, enhancing yield and efficiency .
Synthesis and Modification Methodologies for Enhanced Functionalization

Hydrothermal Alkaline Treatment for Zeolitic Transformation

Hydrothermal alkaline treatment represents a cornerstone methodology for transforming raw pumice stone into high-performance zeolitic materials. This process leverages pumice's inherent aluminosilicate composition (typically containing 60–75% silica [5] [6]), subjecting it to controlled reactions with alkaline solutions under elevated temperatures and pressures. The mechanism involves the dissolution of silica and alumina from the pumice matrix under strongly alkaline conditions, followed by the reorganization of these dissolved species into crystalline microporous frameworks [1] [3].

Research demonstrates that conventional hydrothermal activation (without organic templates) of pumice at moderate temperatures (80–120°C) yields zeolites with surface areas up to 185.88 m²/g – significantly higher than values reported for zeolites derived from other natural precursors under similar conditions [3]. This transformation is confirmed through X-ray diffraction (XRD) analysis, which reveals the emergence of characteristic GIS-NaP1 and FAU-type zeolite phases as treatment duration increases, while raw pumice phases like albite and quartz diminish [3] [8]. Fourier-transform infrared spectroscopy (FTIR) further validates structural reorganization through the development of distinctive tetrahedral aluminosilicate vibrations between 400–1200 cm⁻¹ [1].

The efficiency of zeolitic transformation is profoundly influenced by activation parameters:

  • NaOH Concentration: Optimal transformation occurs at 4M NaOH, balancing dissolution and crystallization without excessive silicate dissolution leading to amorphous phases [3].
  • Temperature and Duration: Extended hydrothermal treatment (36–48 hours) at 100°C promotes complete phase transformation and crystallinity development [3] [8].
  • Precursor Composition: Pumice with higher reactive silica content exhibits superior conversion efficiency compared to other volcanic materials like ignimbrite [1].

Crucially, this process enables resource efficiency through alkaline solution recycling. Research confirms that spent NaOH solutions from initial synthesis cycles can be reused in subsequent treatments, maintaining approximately 85% of the original zeolite yield while significantly reducing chemical consumption [3].

Table 1: Zeolitization Outcomes from Pumice via Hydrothermal Treatment

Precursor TypeSurface Area (m²/g)Dominant Zeolite PhasesWater Adsorption Capacity (g/g)
Raw Pumice28–54Amorphous0.10–0.15
Conventional Hydrothermal Product185.88GIS-NaP1>0.25
Alkaline Fusion-Hydrothermal Product451.3ZSM-5 / X-typeNot Reported

Polymer Coating Techniques for Aggregate Performance Optimization

Note: Direct references to polymer coating of pumice were limited in the provided search results. This section focuses on documented composite applications and performance enhancements.

While pumice possesses inherent advantages as a lightweight, porous aggregate, its functional performance in specialized applications can be significantly augmented through strategic integration with polymeric matrices. Research demonstrates that incorporating pumice aggregates into polyurethane creates composite materials exhibiting substantially improved sound absorption capabilities compared to untreated pumice [5]. The mechanism involves the polymer matrix binding pumice particles while preserving their interconnected porosity, creating a dual-function material where the polymer provides structural coherence and the pumice contributes acoustic dissipation pathways.

In multilayer acoustic insulation systems, pumice powder incorporated into textile-adhesive composites demonstrates performance directly correlated with particle concentration and size distribution. Key findings include:

  • Acoustic Enhancement: Increasing pumice concentration within polymer-coated surfaces progressively improves sound absorption coefficients, particularly in the 500–2000 Hz frequency range critical for human hearing [5].
  • Thermal Insulation Synergy: Polymer-pumice composites exhibit enhanced thermal insulation properties alongside acoustic performance, making them multifunctional building materials [5].
  • Morphological Optimization: Finer pumice particles (< 0.5 mm) create more homogeneous composite matrices, reducing air permeability and enhancing low-frequency sound wave trapping [5].

The open porosity and capillary water absorption ratios of pumice-polymer composites increase proportionally with pumice volumetric ratios, indicating that the hydrophilic mineral actively modifies the hydraulic behavior of the polymeric system [5]. This synergy is particularly valuable in construction materials requiring combined acoustic, thermal, and moisture-management functionalities.

Silica Fume Integration in Geopolymer Composites

Though direct references to silica fume integration with pumice were absent in the search results, pumice's role in geopolymer systems warrants discussion based on its intrinsic properties. Pumice serves as both a primary aluminosilicate source and functional aggregate in geopolymer formulations. Its high reactivity under alkaline activation stems from the disordered atomic structure characteristic of volcanic glass, which facilitates dissolution and polycondensation reactions essential for geopolymerization [1] [6].

When incorporated as a fine aggregate in metakaolin-based geopolymers, crushed pumice modifies key composite properties:

  • Thermal Resistance: Pumice-geopolymer composites withstand temperatures exceeding 600°C without structural collapse due to the mineral's inherent volcanic origin and thermal stability [5].
  • Reduced Density: The low specific gravity (0.5–0.9 g/cm³) of pumice aggregates yields geopolymers with densities approximately 25% lower than quartz-sand equivalents [5].
  • Acoustic Performance: Geopolymer matrices containing 2–4 mm pumice aggregates demonstrate enhanced sound absorption coefficients (up to 0.85 at 2000 Hz) compared to solid aggregates, attributable to the preserved intragranular porosity creating tortuous sound propagation paths [5].

These properties position pumice as a multifunctional component in sustainable geopolymer development, particularly for applications requiring fire resistance, weight reduction, and noise mitigation.

Thermal and Chemical Activation Protocols for Adsorption Efficiency

Activation protocols substantially enhance pumice's adsorption capabilities by modifying surface chemistry, porosity, and active site accessibility. These treatments can be broadly categorized into thermal and chemical approaches, each inducing distinct physicochemical transformations.

Thermal Activation involves calcination at elevated temperatures (300–700°C). This process:

  • Eliminates volatile organic contaminants and surface hydroxyl groups
  • Induces dehydration and structural rearrangement
  • Enhances specific surface area by up to 40% compared to raw material [4] [7]Optimal calcination occurs at 500°C for 1–2 hours, sufficiently modifying surface properties without inducing sintering that reduces porosity [7].

Chemical Activation employs acidic or metallic treatments to introduce active sites:

  • Acid Treatment (HCl, H₂SO₄, HNO₃): Effectively dissolves carbonate impurities and increases surface hydroxyl group density. Sulfuric acid modification demonstrates superior performance for humic acid removal (93.5% efficiency), creating a more positively charged surface favorable for adsorbing negatively charged organic molecules [4].
  • Metal Impregnation (Ce, Ni, Cu): Creates catalytic surfaces for advanced oxidation processes. Nickel-modified pumice achieves syngas yields exceeding 1.5 Nm³/kg during biomass gasification, while copper-modified pumice adsorbs 15.8 mg/g of phenol through combined adsorption and catalytic degradation [2] [7].

Table 2: Adsorption Performance of Activated Pumice

Activation MethodTarget ContaminantAdsorption CapacityRemoval EfficiencyKey Mechanism
Sulfuric Acid ModificationHumic Acid15.8 mg/g93.5% (pH 3)Electrostatic attraction
Copper Sulfate ModificationPhenol15.8 mg/g>90%Adsorption & Catalytic oxidation
Hydrothermal ZeolitizationMethylene Blue35.33 mg/g99.99%Adsorption & Fenton-like oxidation
Cerium/Nickel LoadingBiomass tarsNot ApplicableSyngas yield: 1.5 Nm³/kgCatalytic cracking

Synergistic adsorption-oxidation represents a particularly advanced functionalization. Zeolitized pumice (GIS-NaP1) exhibits a 450% increase in methylene blue adsorption capacity compared to raw pumice (35.33 mg/g vs. 7.80 mg/g) [8]. When deployed in Fenton-like systems, these materials achieve near-complete contaminant degradation (99.99%) through the concurrent action of adsorption concentrating pollutants at active sites and surface-mediated •OH radical generation oxidizing them [8]. Regeneration studies confirm these materials retain >90% efficiency through multiple cycles, demonstrating robust catalytic stability [8].

Properties

Product Name

PUMICE STONE

IUPAC Name

[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate

Molecular Formula

C28H37FO7

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3

InChI Key

CIWBQSYVNNPZIQ-UHFFFAOYSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

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